[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine
Description
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)6-8-4-3-7(5-9)11-8/h3-4H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJLJLAEWLRFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(S1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893742-79-5 | |
| Record name | {5-[(dimethylamino)methyl]thiophen-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine typically involves the reaction of thiophene derivatives with dimethylamine. One common method includes the alkylation of thiophene-2-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the dimethylaminomethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiophene derivatives with different functional groups replacing the dimethylaminomethyl group.
Scientific Research Applications
Chemistry
In the field of chemistry, [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical properties or biological activities.
Biology
The compound has been studied for its potential biological activities, including:
- Ligand Activity: It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
- Biological Interactions: Research indicates that it can interact with various biomolecules, which is crucial for understanding its role in biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their pharmacological properties:
- Antimicrobial Activity: Some studies suggest effectiveness against bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Properties: Initial findings show selective toxicity towards cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of compounds related to this compound. The results indicated that modifications to the thiophene structure significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests their potential development into effective anticancer agents .
Mechanism of Action
The mechanism of action of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Thiophene vs. Furan Derivatives
- Thiophene-Based Analogs: Example: (5-Methylthien-2-yl)methylamine hydrochloride (CAS 171661-55-5) replaces the dimethylamino group with a methyl substituent, reducing polarity and basicity. This modification decreases solubility in polar solvents compared to the target compound . The dimethylamino group in the target compound, by contrast, offers nucleophilic and hydrogen-bonding capabilities .
- Furan-Based Analogs: Example: 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine (CAS 66356-53-4) substitutes thiophene with furan, altering electronic distribution due to oxygen’s higher electronegativity.
Benzothiophene Derivatives
- Example : 2-Phenylbenzo[b]thiophene-3-N,N-dimethylmethanamine hydrochloride () incorporates a benzothiophene core, extending aromatic conjugation. This structural change enhances lipophilicity and may improve membrane permeability but reduces solubility in aqueous media compared to the simpler thiophene scaffold .
Substituent Variations
Amine Group Modifications
- Dimethylamino vs. Morpholine: Example: N-Methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine () replaces dimethylamino with a morpholine ring.
- Amino vs. Nitrile Groups: Example: 5-((4-(pyrrolidin-1-ylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine () features sulfonyl and nitrile groups, increasing steric bulk and electron-withdrawing effects. The target compound’s dimethylamino group, being electron-donating, creates a contrasting electronic profile .
Bioactivity
- Antimicrobial Potential: Benzimidazole derivatives with dimethylamino groups () exhibit antibacterial and antifungal activity, suggesting that the target compound’s amine groups may confer similar properties, albeit modulated by the thiophene core .
- Enzyme Inhibition : Sulfonamide-thiophene derivatives () show promise as lysyl oxidase (LOX) inhibitors, highlighting the scaffold’s versatility in targeting metalloenzymes .
Physicochemical Data
- Solubility: The dimethylamino group enhances water solubility relative to nonpolar analogs like (5-Methylthien-2-yl)methylamine hydrochloride .
- Stability : Thiophene’s sulfur atom may confer greater oxidative stability compared to furan derivatives, as seen in .
Biological Activity
[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine, also known by its CAS number 893742-79-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies, supported by data tables and research findings.
The compound features a thiophene ring substituted with a dimethylaminomethyl group, which significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:
This structure allows it to interact with various biological targets, making it a candidate for drug development.
The mechanism of action of this compound involves its ability to bind to specific receptors and enzymes. Research indicates that it may act as a ligand for neurotransmitter receptors or enzymes involved in cellular signaling pathways. The interactions can lead to modulation of various physiological processes, including:
- Antimicrobial Activity : Exhibiting effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Potential inhibition of tumor cell proliferation through apoptosis induction.
Case Studies
- Antimicrobial Activity : A study assessed the compound's efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound exhibits moderate to good antimicrobial activity, positioning it as a potential candidate for further development in antimicrobial therapies .
- Anticancer Studies : Another investigation focused on the compound's effects on cancer cell lines. It was found to induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent. The study reported a significant reduction in cell viability at concentrations above 10 µM .
Synthetic Routes
The synthesis of this compound can be accomplished through several methods:
- Starting Material : Thiophene derivatives are often used as precursors.
- Reagents : Common reagents include formaldehyde and dimethylamine, which facilitate the formation of the dimethylaminomethyl group.
- Conditions : Reactions typically require acidic or basic conditions to promote nucleophilic substitution.
Comparative Analysis
In comparison to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity. For instance:
| Compound Name | Key Activity | Unique Feature |
|---|---|---|
| [5-(Dimethylamino)thiophene] | Antimicrobial | Simplified structure |
| [5-(Amino)thiophene] | Anticancer | Lacks dimethyl group |
| [5-(Hydroxymethyl)thiophene] | Antioxidant | Hydroxymethyl group presence |
This table illustrates how variations in chemical structure can lead to diverse biological activities.
Q & A
Q. What are the standard synthetic routes for [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine?
The compound can be synthesized via reductive amination or hydrogenation. A representative method involves dissolving a nitro-precursor (e.g., N,N-dimethyl-1-(5-(((4-nitrophenyl)thio)methyl)thiophen-2-yl)methanamine) in methanol with 10% palladium on carbon (5 mol%) under hydrogen gas at room temperature for 6 hours. After filtration through Celite® and solvent removal, the product is obtained in high yield (97%) . Alternative routes may use cyclohexyl derivatives reacted with dimethylamine and formaldehyde under acid/base catalysis, followed by purification via column chromatography (Et2O:EtOH = 6:1) .
Q. How is this compound characterized post-synthesis?
Characterization typically includes:
- NMR spectroscopy : H and C NMR to confirm structural integrity and substituent positions (e.g., dimethylamino and thiophene protons) .
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and silica gel column chromatography for purification .
- Mass spectrometry : To verify molecular weight and purity.
Q. What purification methods are effective for isolating this compound?
Common methods include:
- Column chromatography : Using solvents like ethyl ether and ethanol mixtures to resolve polar impurities .
- Recrystallization : From solvents such as methanol or THF to improve crystalline purity.
- Filtration : Removal of catalysts (e.g., Pd/C) via Celite® filtration .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key variables to optimize:
- Catalyst loading : Increasing Pd/C from 5% to 10% may enhance hydrogenation efficiency but risks over-reduction .
- Reaction time : Extending hydrogenation beyond 6 hours (monitored by TLC) to ensure complete nitro-group reduction.
- Solvent choice : Replacing methanol with THF or DMF to improve precursor solubility .
Q. What experimental strategies resolve contradictions in NMR data for this compound?
Conflicting NMR signals may arise from:
- Dynamic effects : Rotameric equilibria of the dimethylamino group. Use variable-temperature NMR to stabilize conformers .
- Impurities : Confirm purity via HPLC (e.g., C18 reverse-phase with CH3CN/H2O eluent) .
- Solvent artifacts : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
Q. How can the compound’s role in enzyme inhibition be mechanistically studied?
- Enzyme assays : Measure IC50 values against targets like LOXL2 (using fluorogenic substrates, as in ) .
- Structural analogs : Compare inhibitory activity with furan-based derivatives (e.g., 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline) to assess thiophene vs. furan selectivity .
- Docking studies : Model interactions with enzyme active sites using software like AutoDock.
Q. What methodologies explore the compound’s metabolic pathway interactions?
- Isotopic labeling : Incorporate C or H labels to track metabolic incorporation into pathways like methane metabolism (analogous to ’s phosphates) .
- Knock-out models : Use CRISPR-edited cell lines to assess dependency on specific enzymes (e.g., methyltransferases).
- Metabolomics : LC-MS profiling to identify downstream metabolites in bacterial or mammalian systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
